(2,3-dihydro-1H-inden-1-yl)methanamine, also known by its IUPAC name as [(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine, is an organic compound that belongs to the class of amines. This compound features a bicyclic structure that includes a five-membered ring fused to a six-membered ring, which is characteristic of indene derivatives. Its unique structure allows it to participate in various chemical reactions and applications, particularly in medicinal chemistry and organic synthesis.
This compound can be synthesized from readily available precursors, often involving multi-step synthetic routes. Research has shown that derivatives of (2,3-dihydro-1H-inden-1-yl)methanamine can be produced with high yields under optimized conditions. The synthesis typically employs catalysts and specific solvents to enhance yield and purity .
(2,3-dihydro-1H-inden-1-yl)methanamine is classified as a secondary amine due to the presence of two carbon-containing groups attached to the nitrogen atom. It also falls under the category of bicyclic compounds due to its fused ring structure. The compound is significant in various fields, including medicinal chemistry and organic synthesis.
The synthesis of (2,3-dihydro-1H-inden-1-yl)methanamine can be achieved through several methods:
The synthetic route may include:
The molecular structure of (2,3-dihydro-1H-inden-1-yl)methanamine can be described by the following characteristics:
Property | Data |
---|---|
Molecular Formula | C13H19N |
Molecular Weight | 189.30 g/mol |
IUPAC Name | [(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine |
InChI Key | IXNJXKWLGWEMEC-GWCFXTLKSA-N |
Isomeric SMILES | CC(C)[C@@H]1CC@HCN |
The compound exhibits chirality due to the presence of stereogenic centers in its structure, which significantly influences its chemical behavior and interactions .
(2,3-dihydro-1H-inden-1-yl)methanamine can undergo various chemical reactions:
Common reagents used in these reactions include:
The reaction conditions typically involve controlled temperatures and specific solvents to facilitate desired transformations .
The mechanism of action for (2,3-dihydro-1H-inden-1-yl)methanamine primarily involves its interaction with biological targets such as enzymes or receptors. Its chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects:
Data from studies suggest that the compound's stereochemistry plays a crucial role in determining its biological activity .
The physical properties of (2,3-dihydro-1H-inden-1-yl)methanamine include:
Property | Value |
---|---|
Appearance | White solid |
Melting Point | 210–212 °C |
Chemical properties include:
These properties make it suitable for various applications in research and industry .
(2,3-dihydro-1H-inden-1-yl)methanamine has several significant applications:
(2,3-Dihydro-1H-inden-1-yl)methanamine (systematic IUPAC name), a bicyclic primary amine with molecular formula C₁₀H₁₃N [1] [6], first emerged in chemical literature as a structural analog of bioactive molecules. Its earliest known synthesis dates to pharmaceutical explorations of indane derivatives in the late 20th century, though specific discovery timelines remain undocumented in public databases. The compound gained significant attention when researchers identified the indane scaffold as a privileged structure in CNS-targeting agents. By the early 2000s, derivatives of this core structure were systematically explored for neuropharmacological potential, particularly after the recognition that structural analogs demonstrated affinity for monoaminergic systems [2].
A pivotal milestone occurred when this amine scaffold was incorporated into selective monoamine oxidase inhibitors (MAO-B) during drug discovery campaigns targeting neurodegenerative diseases [2]. The European NPS (Novel Psychoactive Substances) monitoring initiatives later detected structural analogs of this compound in synthetic cannabinoid blends, though the parent molecule itself has limited documented prevalence in such contexts compared to modified derivatives [5]. Commercial availability through chemical suppliers like Enamine (catalog #ENAH97EDEE2A) and Sigma-Aldrich since the 2010s facilitated broader research access [3] [7].
Table 1: Fundamental Identifiers of (2,3-Dihydro-1H-inden-1-yl)methanamine
Property | Value/Identifier |
---|---|
CAS Registry Number | 54949-92-7 (free base); 1187927-97-4 (HCl salt) [6] [7] |
Molecular Formula | C₁₀H₁₃N |
Molecular Weight | 147.22 g/mol (free base); 183.68 g/mol (HCl salt) [7] [8] |
Synonyms | 1H-Indene-1-methanamine, 2,3-dihydro-; (2,3-Dihydro-1H-inden-1-yl)methanamine; Indan-1-ylmethylamine [3] [8] |
Key Suppliers | Enamine, Sigma-Aldrich, ChemScene, CymitQuimica [3] [6] [7] |
The molecular architecture of (2,3-dihydro-1H-inden-1-yl)methanamine features a fused benzene ring and an aliphatic five-membered ring with an aminomethyl substituent at the C1 position. This conformation imposes significant three-dimensional rigidity compared to flexible alkylamine chains, while the primary amine group offers a versatile handle for derivatization or salt formation [6] [8]. Quantum mechanical analyses reveal that the indane scaffold enforces a specific spatial orientation where the amine group projects away from the bicyclic plane, creating distinct pharmacophore vectors for target engagement [8].
The most validated therapeutic application emerged in 2019 when Chinese researchers discovered that derivatives of this amine exhibited potent and selective MAO-B inhibition. In particular, specific structural analogs demonstrated IC₅₀ values against MAO-B as low as 0.11 μM, rivaling clinical inhibitor selegiline (IC₅₀ = 0.18 μM). Crucially, these analogs maintained >100-fold selectivity over MAO-A isoforms—a critical safety parameter mitigating "cheese effects" (hypertensive crises) associated with non-selective MAO inhibitors [2]. The inhibition mechanism involves reversible interaction with the enzyme's substrate cavity, facilitated by the planar aromatic system and optimal positioning of the basic amine for FAD cofactor proximity [2].
Table 2: MAO-B Inhibitory Activity of Select (2,3-Dihydro-1H-inden-1-yl)methanamine Derivatives
Derivative Structure | IC₅₀ (MAO-B) | Selectivity (MAO-B/MAO-A) | Reference |
---|---|---|---|
Derivative 1 | 0.11 μM | >900-fold | [2] |
Derivative 2 | 0.18 μM | >500-fold | [2] |
Derivative 3 | 0.27 μM | >350-fold | [2] |
Selegiline (Reference) | 0.18 μM | >200-fold | [2] |
The primary amine functionality enables diverse chemical modifications:
Despite its promising features, significant knowledge gaps persist around (2,3-dihydro-1H-inden-1-yl)methanamine:
While MAO-B inhibition is established for derivatives [2], the parent compound lacks comprehensive target profiling. Potential interactions with:
Current literature disproportionately focuses on MAO-B inhibition. Systematic SAR studies examining:
The compound is commercially available (e.g., 250mg @ 98% purity from AiFChem [6]), yet published biological data remains sparse. Alarmingly, web crawling studies identified over 1,100 synthetic cannabinoids in online psychonaut forums, with approximately 78% (863 molecules) absent from international databases like UNODC and EMCDDA [5]. While (2,3-dihydro-1H-inden-1-yl)methanamine itself isn’t prominently featured, its structural similarity to emerging NPS demands proactive pharmacological characterization rather than post-surveillance.
Non-pharmaceutical applications remain virtually unexplored. The amine’s potential as:
Table 3: Critical Research Gaps and Proposed Investigative Approaches
Research Gap | Recommended Approach | Expected Impact |
---|---|---|
Limited target profiling | Broad-spectrum receptor binding assays | Identify repurposing opportunities |
Insufficient SAR for non-MAO targets | Synthesis of N-modified & ring-substituted analogs | Expand therapeutic applications |
Unknown ADMET properties | In vitro metabolic & permeability studies | De-risk drug development pipelines |
Material science applications | Polymerization & coordination chemistry studies | Enable non-pharmaceutical utilization |
Concluding Remarks
(2,3-Dihydro-1H-inden-1-yl)methanamine represents a structurally compelling scaffold with validated utility in medicinal chemistry—particularly as a precursor to potent MAO-B inhibitors. Its commercial availability and synthetic tractability stand in contrast to significant knowledge gaps regarding its fundamental pharmacology and broader applications. Addressing these gaps requires multidisciplinary collaboration between synthetic chemists, structural biologists, and pharmacologists. Proactive characterization is particularly vital given the landscape of novel psychoactive substances, where structural analogs may emerge with unknown biological risks. Future research should prioritize comprehensive target profiling, stereoselective synthesis, and exploration of non-CNS applications to unlock the full potential of this versatile bicyclic amine.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: